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Chemical Identity and Physical Properties
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Compound of Interest

Compound Name: Propargyl benzenesulfonate

Cat. No.: B105320

Propargyl benzenesulfonate, also known as 2-propynyl benzenesulfonate or propargyl
besylate, is an organic compound featuring a terminal alkyne (propargyl group) and a
benzenesulfonate ester functional group.[1][2] This combination imparts unique reactivity,
making it a valuable intermediate in various chemical transformations.[3] While some sources
describe the compound as a white to off-white crystalline solid, its low melting point indicates it
is typically a pale yellow or light brown liquid at room temperature.[1][2]

Table 1: Physicochemical Properties of Propargyl Benzenesulfonate
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Property Value Reference(s)
CAS Number 6165-75-9 [1]
Molecular Formula CoHs03S [1]
Molecular Weight 196.22 g/mol [1114]
Appearance I.Dal'e yellow to light brown (115]
liquid
Melting Point -30 °C [1][2][5]
Boiling Point 140-142 °C at 2 mmHg [2][5]
Density 1.243 g/mL at 25 °C [2][5]
Refractive Index (n2°/D) 1.525 [2][5]
Flash Point 100 °C (212 °F) - closed cup [2][3]

Water Solubility

Insoluble

[1]

InChl Key

RAGBYXLIHQFIPK-
UHFFFAOYSA-N

[2][6]

Canonical SMILES

C#CCOS(=0)
(=0)C1=CC=CC=C1

[2]

Spectroscopic Data

Detailed experimental spectra for Propargyl benzenesulfonate are not widely published. The

following tables provide estimated chemical shifts and vibrational frequencies based on the

known ranges for its constituent functional groups.

Table 2: Predicted *H NMR Spectral Data (CDCIs)
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Predicted Chemical

Protons Functional Group . Multiplicity
Shift (6, ppm)
1H Acetylenic C-H ~2.5 Triplet (t)
Methylene (-O-CH2-
2H ~4.8 Doublet (d)
C=)
5H Aromatic (CeH5s) 7.5-8.0 Multiplet (m)

Table 3: Predicted 3C NMR Spectral Data (CDCIs)

Predicted Chemical Shift

Carbon Functional Group

(5, ppm)
1C Methylene (-O-CH2-C=) 50 - 65
1C Alkynyl (-C=CH) 70-80
1C Alkynyl (ECH) 75-85
1C Aromatic (ipso-C) ~135
4C Aromatic (ortho, meta, para-C)  125-135

Table 4: Predicted Key FTIR Vibrational Frequencies
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Functional Group

Vibration Mode

Predicted Wavenumber

(cm™)

=C-H Stretching 3300 - 3260
C-H (Aromatic) Stretching 3100 - 3000
c=C Stretching 2140 - 2100
S=0 Asymmetric Stretching 1370 - 1335
S=0 Symmetric Stretching 1190 - 1160
C-O Stretching 1000 - 960
S-O0 Stretching 890 - 810

Synthesis and Experimental Protocols

Propargyl benzenesulfonate is typically synthesized via an esterification reaction between

propargyl alcohol (2-propyn-1-ol) and benzenesulfonyl chloride.[5][7]

Experimental Protocol: Synthesis of Propargyl

Benzenesulfonate

This protocol is based on a general procedure described in the literature.[5][7]

Materials:

Ice bath

Benzenesulfonyl chloride

Propargyl alcohol (2-propyn-1-ol)

Dichloromethane (Methylene chloride) or Water

Procedure (using Triethylamine):

Triethylamine or Sodium Hydroxide (32% aqueous solution)
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e To areaction flask, add propargyl alcohol (1.0 mol) and dichloromethane (500 mL).
» Under stirring, add triethylamine as a base.
o Cool the reaction mixture to below 15 °C using an ice bath.

o Slowly add benzenesulfonyl chloride (2.1 mol) dropwise, maintaining the temperature below
15 °C.

 After the addition is complete, allow the mixture to warm to room temperature and continue
stirring for 1 hour.

 Increase the temperature to reflux and maintain for 2 hours.

» Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography
(TLC).

» Upon completion, cool the mixture in an ice bath and allow the layers to separate.

o Separate the organic layer and concentrate it under reduced pressure to obtain the crude
product.

» Purify the crude product by recrystallization or column chromatography to yield pure
Propargyl benzenesulfonate. A reported yield for a similar process is 95.8%.[7]

Procedure (Green Chemistry approach using NaOH):[7]

o Add benzenesulfonyl chloride (500 kg), propargyl alcohol (40 kg), and water (150 kg) to a
suitable reactor.

e Cool the mixture to O °C.

e Over a period of 8 hours, add 32% aqueous sodium hydroxide solution (90 kg) while
maintaining the temperature at 0 °C.

» Continue stirring at 0 °C for an additional 2 hours after the addition is complete.

e Monitor the reaction until completion.
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» Allow the mixture to settle and separate the layers to isolate the product.

Reactants & Solvent

Reaction Conditions

Propargyl Alcohol

Benzenesulfonyl Chloride DCM or Water

Base (Triethylamine or NaOH)

Temperature (0-15°C then Reflux)

Workup

(Layer Separation, Concentration)

Purification

(Recrystallization)

Propargyl Benzenesulfonate

Click to download full resolution via product page

Caption: Synthesis workflow for Propargyl benzenesulfonate.

Chemical Reactivity and Applications
Reactivity as a Propargylating Agent

The primary utility of Propargyl benzenesulfonate in organic synthesis stems from the

benzenesulfonate anion being an excellent leaving group. This facilitates nucleophilic
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substitution (Sn2) reactions, where a nucleophile attacks the methylene carbon, displacing the
benzenesulfonate and attaching the propargyl group to the nucleophile. This makes it an
effective propargylating agent for a wide range of nucleophiles, including amines, phenols, and
thiols.

Propargyl Benzenesulfonate + Nucleophile (Nu~)

Attack at CH:z

Sn2 Transition State
[Nu---CH2---OBs]~

eaving Group Departure

Propargylated Product (Nu-CH2C=CH)
+

Benzenesulfonate (BsO™)

Click to download full resolution via product page

Caption: General Sn2 reaction using Propargyl benzenesulfonate.

Application in Pharmaceutical Synthesis

Propargyl benzenesulfonate is cited as a reagent used in the manufacture of Omarigliptin, a
long-acting DPP-4 inhibitor for the treatment of type-2 diabetes.[5][8][9] In this context, it would
serve as a source for the propargyl moiety, a key structural element in some synthetic routes of
complex heterocyclic molecules. However, it is important to note that the primary published
commercial synthesis routes for Omarigliptin describe a convergent approach that does not
explicitly involve Propargyl benzenesulfonate.[10] Its use may be part of alternative or earlier-
stage synthetic strategies.

Application in Materials Science: Electrolyte Additive
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In the field of lithium-ion batteries, Propargyl benzenesulfonate has been investigated as an
electrolyte additive to improve the formation of the Solid Electrolyte Interphase (SEI) on
anodes.[11] The SEl is a critical passivation layer that forms on the electrode surface during
the initial charging cycles, preventing further electrolyte decomposition and ensuring battery
longevity.

The proposed mechanism involves the electrochemical reduction of the propargyl group at the
anode surface. The resulting radical species can then polymerize, forming a stable, protective
polymer film that integrates into the SEI layer. This modified SEI can better accommodate the

volume changes of the anode during charging and discharging, leading to improved cycle life.

[11]

Lithium-lon Battery Anode Interface

Anode Surface
(e.g., Graphite, Silicon)

Electrolyte Propargyl Benzenesulfonate
(Solvent + Li+ Salt) (Additive)

diffusion to surface

Electrochemical Reduction
(at Anode Surface)

passivates

Stable, Polymer-Enriched SEI Layer

Click to download full resolution via product page

Caption: Proposed role of Propargyl benzenesulfonate in SEI formation.
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Safety and Handling

Propargyl benzenesulfonate is considered a hazardous substance and should be handled
with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

Table 5: GHS Hazard Information

Code Hazard Statement

H315 Causes skin irritation.

H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338][2]
Storage: Store in a cool, dry, well-ventilated area, typically recommended at 2-8°C.[3][5]

Conclusion

Propargyl benzenesulfonate (CAS 6165-75-9) is a valuable and reactive chemical
intermediate. Its utility is primarily driven by the benzenesulfonate group's excellent leaving
group ability, making it a potent propargylating agent for various nucleophiles in organic
synthesis. While its role in the commercial synthesis of Omarigliptin is noted, its more recent
application as an electrolyte additive for enhancing battery performance highlights its versatility
and potential in advancing materials science. Proper handling and storage are essential due to
its irritant properties. This guide provides core technical information to support its effective and
safe use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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